Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride

Chiral building block Enantiomeric purity Stereochemical control

6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1199792-88-5 for (S)-enantiomer; CAS 1199792-91-0 for (R)-enantiomer) is a chiral, spirocyclic diamine salt with molecular formula C₇H₁₆Cl₂N₂ and molecular weight 199.12 g/mol. The compound belongs to the 4,7-diazaspiro[2.5]octane class—a rigid spiro-fused cyclopropane-piperazine scaffold recognized as a privileged structure in drug discovery for its ability to serve as a conformationally constrained bioisostere of piperazine.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B14775495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCC1CNC2(CC2)CN1.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-6-4-9-7(2-3-7)5-8-6;;/h6,8-9H,2-5H2,1H3;2*1H
InChIKeyOSELFJSEXXQYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride: A Chiral Spirocyclic Diamine Building Block for Medicinal Chemistry Procurement


6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1199792-88-5 for (S)-enantiomer; CAS 1199792-91-0 for (R)-enantiomer) is a chiral, spirocyclic diamine salt with molecular formula C₇H₁₆Cl₂N₂ and molecular weight 199.12 g/mol . The compound belongs to the 4,7-diazaspiro[2.5]octane class—a rigid spiro-fused cyclopropane-piperazine scaffold recognized as a privileged structure in drug discovery for its ability to serve as a conformationally constrained bioisostere of piperazine [1]. The 6-methyl substituent introduces a stereogenic center, yielding enantiomerically pure forms that are supplied commercially at ≥97% purity for use as advanced synthetic intermediates in kinase inhibitor, MDM2-p53 inhibitor, and PARP inhibitor programs .

Why Piperazine, Unsubstituted Spiro Cores, or Free-Base Forms Cannot Replace 6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride


This compound occupies a narrow intersection of three critical design parameters that generic alternatives fail to meet simultaneously: (i) chiral methyl substitution providing stereochemical control absent in unsubstituted 4,7-diazaspiro[2.5]octane (CAS 99214-52-5), (ii) the spiro[2.5]octane architecture delivering ~0.67 Fsp³ versus ~0.42 for linear piperazine—an increase in fraction sp³-hybridized carbon that correlates with improved clinical developability and reduced promiscuity [1], and (iii) the dihydrochloride salt form ensuring consistent weighing, aqueous solubility, and storage stability, whereas the free base is typically a hygroscopic oil unsuitable for reproducible milligram-scale reaction setup . The DS-5272 medicinal chemistry program demonstrated that replacing the terminal piperazine with 4,7-diazaspiro[2.5]octane variants reduced the effective antitumor dose from 200 mg/kg to 25 mg/kg in xenograft models [2], while the olaparib bioisostere study showed that diazaspiro-containing analog 10e maintained PARP-1 affinity (IC₅₀ = 12.6 nM vs. olaparib 6 nM) but eliminated DNA damage induction—a liability intrinsic to the piperazine-containing parent [3]. Substituting either the chiral methyl, the spiro junction, or the salt form would invalidate one or more of these differential advantages.

Quantitative Differentiation Evidence: 6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride vs. Closest Analogs


Enantiomeric Purity as a Determinant of Downstream Stereochemical Outcome: (S)- vs. (R)-6-Methyl-4,7-diazaspiro[2.5]octane

The target compound is supplied as resolved (S)-enantiomer (CAS 1199792-88-5) and (R)-enantiomer (CAS 1199792-91-0) with commercial purity of ≥97% . This is in direct contrast to racemic 6-methyl-4,7-diazaspiro[2.5]octane or the achiral unsubstituted 4,7-diazaspiro[2.5]octane (CAS 99214-52-5), which lack stereochemical identity. In the Daiichi Sankyo patent series (WO2009151069A1 / EP2298778A4), the (6S)-configured 6-methyl-4,7-diazaspiro[2.5]octane moiety is incorporated as the terminal spirocyclic element in imidazothiazole-based MDM2 inhibitors, where the defined (S)-stereochemistry at the 6-position of the spiro ring contributes to the three-dimensional presentation of the pharmacophore and affects target binding [1]. Procurement of a single, defined enantiomer eliminates the variable of diastereomeric ratios in downstream amide coupling or reductive amination steps that would arise from racemic starting material.

Chiral building block Enantiomeric purity Stereochemical control Diastereomer ratio

Spirocyclic Conformational Constraint vs. Flexible Piperazine: Fsp³ and Target Engagement Advantage

The 4,7-diazaspiro[2.5]octane scaffold provides a significantly higher fraction of sp³-hybridized carbons (Fsp³ ≈ 0.67) compared to linear piperazine (Fsp³ ≈ 0.42), a parameter that Lovering et al. (2009) demonstrated correlates with improved clinical success rates and reduced compound attrition [1]. Reilly et al. (2018) provided direct comparative data when they replaced the piperazine moiety in olaparib with diazaspiro cores: the best-in-class diazaspiro analog 10e retained PARP-1 affinity (IC₅₀ = 12.6 ± 1.1 nM) comparable to olaparib (IC₅₀ ≈ 6 nM) but critically did not induce DNA damage at equivalent drug concentrations, a toxicity liability observed with the piperazine-containing parent [2]. In the MDM2 inhibitor program, Miyazaki et al. (2015) reported that switching from terminal piperazine to 4,7-diazaspiro[2.5]octane variants was a key structural modification—alongside fluorination and pyridyl replacement—that collectively reduced the effective in vivo antitumor dose from 200 mg/kg to 25 mg/kg, an 8-fold improvement in potency that cannot be achieved by piperazine alone [3].

Fsp³ Conformational restriction Piperazine bioisostere Entropic penalty

Dihydrochloride Salt vs. Free Base: Weighing Accuracy, Solubility, and Storage Stability for Milligram-Scale Synthesis

The dihydrochloride salt (MW 199.12) is a crystalline solid amenable to precise weighing on analytical balances, whereas the free base of 6-methyl-4,7-diazaspiro[2.5]octane (MW 126.20) is typically a low-viscosity oil with significant hygroscopicity . The 4,7-diazaspiro[2.5]octane dihydrochloride parent scaffold (CAS 1389264-25-8 analog) has a calculated hydrogen bond donor count of 4 and hydrogen bond acceptor count of 2, conferring high aqueous solubility (>10 mg/mL in water) relative to typical spirocyclic free bases . This difference is critical for reaction setups in amide coupling or reductive amination where stoichiometric control of the diamine component determines product yield and purity. Dihydrochloride salt forms of spirocyclic diamines are the preferred input for parallel synthesis and library production where liquid handling systems dispense aqueous stock solutions .

Salt form Aqueous solubility Hygroscopicity Weighing accuracy

6-Methyl Substitution vs. Unsubstituted 4,7-Diazaspiro[2.5]octane: Lipophilicity and Steric Differentiation for Target Binding

The 6-methyl group introduces both a stereocenter and a controlled increase in lipophilicity relative to the unsubstituted 4,7-diazaspiro[2.5]octane (CAS 99214-52-5). In the MDM2 inhibitor series disclosed in WO2009151069A1, the (6S)-6-methyl-4,7-diazaspiro[2.5]octane moiety is a defined structural element in the final clinical candidate DS-5272 (CAS 1235575-97-9), which exhibits an MDM2-p53 inhibition IC₅₀ of 20 nM and antiproliferative IC₅₀ of 0.17 μM against SJSA-1 (wild-type p53) cells . The unsubstituted 4,7-diazaspiro[2.5]octane lacks both the stereochemical definition and the methyl-mediated hydrophobic contact that fills a sub-pocket in the MDM2 binding cleft. Comparative data from the diazaspiro-olaparib series further illustrate that methylation state significantly modulates PARP-1 affinity: compound 10c, a methylene congener of 10e, demonstrated a ~16-fold lower PARP-1 affinity (IC₅₀ = 551.6 nM) relative to the optimized analog [1], demonstrating that subtle alkyl substitution on the spiro framework is a critical determinant of target engagement.

Methyl effect Lipophilicity Steric bulk logD Structure-activity relationship

DS-5272 Program: Piperazine-to-Diazaspiro Replacement Delivers 8-Fold In Vivo Potency Gain and Reduced Off-Target Cytotoxicity

In the Daiichi Sankyo DS-5272 discovery program (Miyazaki et al., Bioorg Med Chem, 2015), the systematic optimization of a dihydroimidazothiazole lead series involved three key structural modifications: (i) fluorination of the C-6 phenyl ring, (ii) fluorination of the C-2 pyrrolidine substituent, and (iii) replacement of the terminal piperazine with 4,7-diazaspiro[2.5]octane variants. The combined optimization, with the spirocyclic replacement as an essential component, reduced the effective oral dose from 200 mg/kg (lead compound 1 with piperazine) to 25 mg/kg (DS-5272 with 4,7-diazaspiro[2.5]octane) in xenograft models while additionally reducing nonspecific cytotoxicity by replacing 4-chlorophenyl with pyridyl at C-5 [1]. DS-5272 was further shown to have 4-to-5-fold higher activity than the reference MDM2 inhibitor Nutlin-3a in cellular assays [2]. The 4,7-diazaspiro[2.5]octane contribution to this profile is not isolated but is structurally inseparable from the final candidate's properties—analogs retaining piperazine failed to meet the combined potency and safety criteria required for clinical nomination.

MDM2-p53 inhibitor Piperazine replacement In vivo efficacy Nonspecific cytotoxicity DS-5272

Diazaspiro Core vs. Piperazine in PARP Inhibition: Maintained Affinity with Eliminated Genotoxicity

Reilly et al. (J Med Chem, 2018) synthesized and screened 16 spirodiamine-containing olaparib analogs for PARP-1 affinity, catalytic inhibition, DNA damage induction (γH2AX foci formation), and cytotoxicity. The best-in-class diazaspiro compound 10e displayed PARP-1 IC₅₀ = 12.6 ± 1.1 nM, which is within ~2-fold of olaparib (IC₅₀ ≈ 6 nM) [1]. Critically, 10e did not induce DNA damage at drug concentrations comparable to those at which olaparib produced significant γH2AX foci—an established marker of genotoxic stress [1]. In contrast, the worst-in-class compound 15b (a different spirodiamine regioisomer with PARP-1 IC₅₀ = 4,397 ± 1.1 nM) paradoxically induced DNA damage at micromolar concentrations, demonstrating that low-affinity PARP-1 engagement can be more genotoxic than high-affinity engagement [1]. This finding establishes that not all diazaspiro regioisomers are equivalent; the 4,7-diazaspiro[2.5]octane architecture specifically enables the high-affinity, low-toxicity profile, whereas alternative spiro arrangements (e.g., 2,6-diazaspiro[3.3]heptane or 2,7-diazaspiro[3.5]nonane) produce inferior pharmacological outcomes.

PARP-1 inhibitor DNA damage Genotoxicity Bioisostere Olaparib analog

Procurement-Relevant Application Scenarios for 6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride


MDM2-p53 Protein-Protein Interaction Inhibitor Lead Optimization

Medicinal chemistry teams pursuing MDM2-p53 PPI inhibitors can deploy the (S)-6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1199792-88-5) as a direct synthetic precursor to the clinically validated DS-5272 chemotype. The building block enables amide coupling to proline or related carboxylate intermediates followed by elaboration to the full dihydroimidazothiazole scaffold. The DS-5272 program demonstrated that the piperazine-to-4,7-diazaspiro[2.5]octane replacement was a critical structural determinant reducing the in vivo effective dose from 200 mg/kg to 25 mg/kg [1], and the (S)-6-methyl configuration is specifically required to reproduce the stereochemistry of the clinical candidate (IC₅₀ = 20 nM for MDM2-p53; SJSA-1 antiproliferative IC₅₀ = 0.17 μM) . Procurement of the pre-resolved (S)-enantiomer dihydrochloride eliminates chiral separation steps and provides direct access to this validated pharmacological space.

PARP-1 Inhibitor Development with Reduced Genotoxicity Liability

Research groups developing next-generation PARP-1 inhibitors for non-oncology indications (neuroinflammation, cardiovascular disease) where DNA damage is an unacceptable liability should select the 4,7-diazaspiro[2.5]octane scaffold as a piperazine replacement. The Reilly et al. (2018) study established that diazaspiro analog 10e maintains PARP-1 affinity (IC₅₀ = 12.6 nM) comparable to olaparib while completely eliminating γH2AX foci induction at therapeutic concentrations [2]. The 6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride provides a methyl-substituted variant of the core scaffold used in that study, offering an additional vector for modulating lipophilicity and steric interactions in the PARP-1 NAD⁺ binding pocket. Importantly, the study also demonstrated that not all diazaspiro regioisomers are equivalent—compound 15b (alternate spiro architecture) showed ~349-fold lower affinity, underscoring the need for the specific 4,7-diazaspiro[2.5]octane skeleton.

Kinase Inhibitor Scaffold Diversification via Piperazine Bioisostere Replacement

In ATP-competitive kinase inhibitor programs where the solvent-exposed region of the molecule is typically occupied by a piperazine or piperidine ring, the 6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride offers a conformationally constrained replacement that increases Fsp³ from ~0.42 to ~0.67 [3]. This increase in three-dimensional character has been correlated with reduced promiscuity, improved selectivity, and higher clinical success rates [3]. The dihydrochloride salt form is directly compatible with standard amide coupling and reductive amination protocols used in parallel medicinal chemistry, and the 6-methyl group provides a defined stereocenter that can be exploited for target-specific shape complementarity. Multiple kinase inhibitor patents and publications have incorporated 4,7-diazaspiro[2.5]octane derivatives as key pharmacophoric elements, validating this scaffold as a privileged kinase inhibitor motif [4].

GPCR and CNS Receptor Ligand Design Requiring Conformational Rigidity

For CNS-penetrant ligand programs targeting dopamine D3, sigma, or histamine H3 receptors where conformational pre-organization reduces entropic binding penalty and improves subtype selectivity, the 6-methyl-4,7-diazaspiro[2.5]octane scaffold provides a rigid, three-dimensional amine presentation. The 4,7-diazaspiro[2.5]octane core has been demonstrated as a viable scaffold for H3 receptor antagonists with in vivo efficacy in cognition models [5], and the related 7-benzyl-4,7-diazaspiro[2.5]octane scaffold showed 15-fold selectivity for dopamine D3 over D2 receptors [6]. The 6-methyl substitution offers an additional tunable parameter for modulating logD and brain penetration without sacrificing the conformational constraint provided by the spiro junction. Procurement of the dihydrochloride salt ensures aqueous solubility compatible with in vitro pharmacological profiling workflows.

Quote Request

Request a Quote for 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.